molecular formula C50H30O2 B12627416 5,12-Bis(4-phenoxyphenyl)rubicene CAS No. 922185-02-2

5,12-Bis(4-phenoxyphenyl)rubicene

Cat. No.: B12627416
CAS No.: 922185-02-2
M. Wt: 662.8 g/mol
InChI Key: DCUVNLWPUQLQQQ-UHFFFAOYSA-N
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Description

5,12-Bis(4-phenoxyphenyl)rubicene: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenoxyphenyl groups attached to the rubicene core, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Bis(4-phenoxyphenyl)rubicene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Rubicene Core: The rubicene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Attachment of Phenoxyphenyl Groups: The phenoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,12-Bis(4-phenoxyphenyl)rubicene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyphenyl groups or the rubicene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,12-Bis(4-phenoxyphenyl)rubicene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5,12-Bis(4-phenoxyphenyl)rubicene involves its interaction with specific molecular targets. The phenoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, while the rubicene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    5,12-Diphenylrubicene: Lacks the phenoxy groups, leading to different chemical properties.

    5,12-Bis(4-methoxyphenyl)rubicene: Contains methoxy groups instead of phenoxy groups, affecting its reactivity and applications.

Uniqueness

5,12-Bis(4-phenoxyphenyl)rubicene is unique due to the presence of phenoxyphenyl groups, which enhance its ability to participate in π-π interactions and electron transfer processes. This makes it particularly valuable in applications requiring strong molecular interactions and electronic properties.

Biological Activity

5,12-Bis(4-phenoxyphenyl)rubicene is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is characterized by its complex molecular structure, which includes phenoxy groups that enhance its solubility and biological interactions. The molecular formula for this compound is C21H23BrN4O5C_{21}H_{23}BrN_{4}O_{5}, with a molecular weight of 491.3 g/mol.

Property Details
Molecular FormulaC21H23BrN4O5
Molecular Weight491.3 g/mol
IUPAC Name3-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert antimicrobial and anticancer effects through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may bind to various receptors, altering their activity and triggering downstream signaling cascades.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce apoptosis in cancer cells.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, in vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disrupting the cell cycle and promoting apoptosis.

  • Case Study Example : A study on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the strain and concentration used.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research Findings

Recent research has focused on elucidating the pharmacokinetics and bioavailability of this compound. Studies suggest that modifications to its structure can enhance its solubility and absorption rates.

Pharmacokinetics

  • Absorption : Enhanced when co-administered with certain adjuvants.
  • Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall efficacy.
  • Excretion : Renal excretion accounts for a significant portion of the elimination process.

Properties

CAS No.

922185-02-2

Molecular Formula

C50H30O2

Molecular Weight

662.8 g/mol

IUPAC Name

5,12-bis(4-phenoxyphenyl)rubicene

InChI

InChI=1S/C50H30O2/c1-3-9-35(10-4-1)51-37-23-17-31(18-24-37)33-21-27-41-45(29-33)39-13-7-15-43-47(39)49(41)44-16-8-14-40-46-30-34(22-28-42(46)50(43)48(40)44)32-19-25-38(26-20-32)52-36-11-5-2-6-12-36/h1-30H

InChI Key

DCUVNLWPUQLQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C=CC=C7C6=C(C8=C7C=C(C=C8)C9=CC=C(C=C9)OC1=CC=CC=C1)C1=CC=CC4=C15

Origin of Product

United States

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